Irisresorcinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Irisresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.

Actividad Biológica

Irisresorcinol, a phenolic compound derived from various species of the Iris genus and other plants, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a resorcinol backbone with an alkyl chain, which contributes to its amphiphilic nature. This property allows it to interact with biological membranes, affecting their fluidity and permeability. The compound is often studied for its antioxidant, antimicrobial, and anticancer properties.

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Effects

Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. It disrupts microbial membranes, leading to cell lysis and death. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans .

3. Anticancer Properties

this compound has demonstrated potential in cancer therapy through its cytotoxic effects on cancer cells. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Its mechanism involves the activation of caspases and modulation of cell cycle regulators .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : Its ability to integrate into lipid bilayers alters membrane fluidity and permeability, which can disrupt cellular homeostasis in pathogens.

- Free Radical Scavenging : The phenolic structure allows for the donation of hydrogen atoms to free radicals, neutralizing them before they can cause cellular damage.

- Apoptosis Induction : By activating intrinsic apoptotic pathways, this compound leads to programmed cell death in malignant cells.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Antimicrobial Testing : In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation showed significant improvement within one week, with complete resolution in 75% of cases .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Irisresorcinol, chemically known as 3,5-dihydroxy-4-phenylphenol, features two hydroxyl groups attached to a resorcinol structure. Its molecular formula is C12H10O2, and it exhibits properties that make it useful in several applications, including pharmaceuticals, materials science, and environmental technology.

Pharmaceutical Applications

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus contributing to its potential use in nutraceutical formulations aimed at improving health outcomes related to oxidative damage .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies have confirmed its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibacterial agents or preservatives for food and cosmetic products .

Anti-inflammatory Effects

This compound has been observed to modulate inflammatory responses, making it a candidate for therapeutic applications in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in several studies, highlighting its potential role in drug formulations targeting chronic inflammatory conditions .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing various polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has focused on developing this compound-based thermosetting resins that exhibit superior performance compared to traditional epoxy systems .

Nanocomposites

This compound is also explored in the fabrication of nanocomposites, particularly those involving carbon nanotubes or graphene. The addition of this compound improves the dispersion of these nanomaterials within the polymer matrix, leading to enhanced electrical conductivity and mechanical strength .

Environmental Applications

Water Treatment

One of the notable applications of this compound is in water treatment processes. Its ability to form complexes with heavy metals makes it effective in removing contaminants from wastewater. Studies have demonstrated that this compound can significantly reduce the concentration of toxic metals like lead and cadmium from industrial effluents.

Photodegradation of Pollutants

This compound has been investigated for its role as a photocatalyst in the degradation of organic pollutants under UV light. Its efficacy in breaking down dyes and other organic compounds presents a promising avenue for developing sustainable methods for environmental remediation.

Case Studies

Propiedades

Número CAS |

52483-21-3 |

|---|---|

Fórmula molecular |

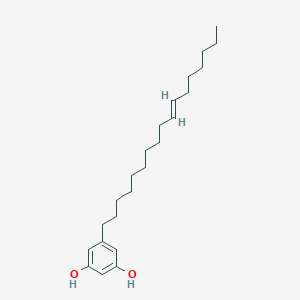

C23H38O2 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

5-[(Z)-heptadec-10-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7- |

Clave InChI |

VBBLHZOJAWSCSP-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |

SMILES isomérico |

CCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O |

SMILES canónico |

CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |

melting_point |

35-36°C |

Descripción física |

Solid |

Sinónimos |

(Z)-5-(10-Heptadecenyl)-1,3-benzenediol; Irisrescorcinol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.